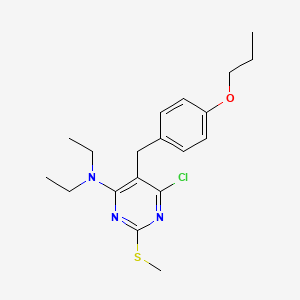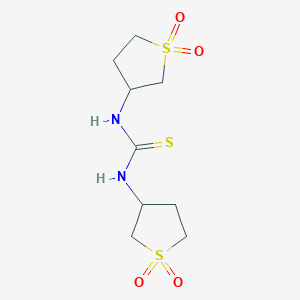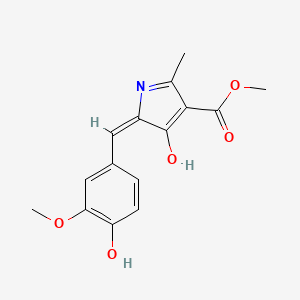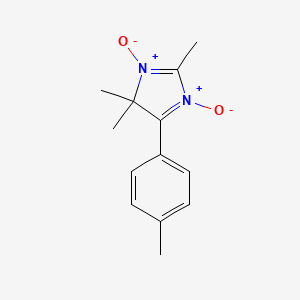
(2E)-3-(2,5-dimethoxyphenyl)-1-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves a multi-step reaction process. One common synthetic route includes the Claisen-Schmidt condensation reaction, where 4′-aminoacetophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then subjected to amidation with succinic anhydride in ethanol using pyridine as a catalyst .
Chemical Reactions Analysis
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Scientific Research Applications
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating diseases such as cancer, malaria, and bacterial infections.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one include:
3-(3,4-Dimethoxyphenyl)propionic acid: Known for its antioxidant properties and used in various chemical syntheses.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Utilized in the synthesis of bioactive molecules and materials science.
The uniqueness of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H23NO4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H23NO4/c1-17-9-12-22-21(15-17)25(18-7-5-4-6-8-18)26(27(30)28-22)23(29)13-10-19-16-20(31-2)11-14-24(19)32-3/h4-16H,1-3H3,(H,28,30)/b13-10+ |
InChI Key |
NPPBTXBNPQRUIG-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11615626.png)

![N'-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide](/img/structure/B11615640.png)


![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11615662.png)
![Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11615672.png)


![Ethyl 2-{[(E)-1-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11615702.png)


![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615731.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615734.png)
